molecular formula C15H10O6 B7751241 2-[2-(Furan-2-yl)-4-oxochromen-6-yl]oxyacetic acid

2-[2-(Furan-2-yl)-4-oxochromen-6-yl]oxyacetic acid

Cat. No.: B7751241
M. Wt: 286.24 g/mol
InChI Key: KMZKXOZEZGOYJS-UHFFFAOYSA-N
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Description

2-[2-(Furan-2-yl)-4-oxochromen-6-yl]oxyacetic acid is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring and a chromone moiety connected via an oxyacetic acid linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Furan-2-yl)-4-oxochromen-6-yl]oxyacetic acid typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with 4-hydroxycoumarin under acidic conditions to form the intermediate compound. This intermediate is then reacted with chloroacetic acid in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Furan-2-yl)-4-oxochromen-6-yl]oxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The chromone moiety can be reduced to form dihydrochromone derivatives.

    Substitution: The oxyacetic acid linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Dihydrochromone derivatives.

    Substitution: Various substituted oxyacetic acid derivatives.

Scientific Research Applications

2-[2-(Furan-2-yl)-4-oxochromen-6-yl]oxyacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(Furan-2-yl)-4-oxochromen-6-yl]oxyacetic acid involves its interaction with specific molecular targets. The furan and chromone moieties can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Shares the furan ring but lacks the chromone moiety.

    4-Hydroxycoumarin: Contains the chromone moiety but lacks the furan ring.

    Furan-2,5-dicarboxylic acid: An oxidized derivative of the furan ring.

Uniqueness

2-[2-(Furan-2-yl)-4-oxochromen-6-yl]oxyacetic acid is unique due to the combination of the furan and chromone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[2-(furan-2-yl)-4-oxochromen-6-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-11-7-14(13-2-1-5-19-13)21-12-4-3-9(6-10(11)12)20-8-15(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZKXOZEZGOYJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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